molecular formula C9H12N2O3 B13666854 Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate

Cat. No.: B13666854
M. Wt: 196.20 g/mol
InChI Key: XEMVFLNNGOJLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a pyrimidinyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate typically involves the esterification of 3-Hydroxy-3-(5-pyrimidinyl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Oxo-3-(5-pyrimidinyl)propanoate.

    Reduction: Formation of 3-Hydroxy-3-(5-pyrimidinyl)propanol.

    Substitution: Formation of various substituted pyrimidinyl derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate involves its interaction with specific molecular targets. The hydroxy and pyrimidinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxy-3-(pyridin-3-yl)propanoate: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    Ethyl 3-Hydroxy-3-(5-methoxy-2-pyrazinyl)propanoate: Contains a methoxy-pyrazinyl group.

Uniqueness

Ethyl 3-Hydroxy-3-(5-pyrimidinyl)propanoate is unique due to the presence of the pyrimidinyl group, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-hydroxy-3-pyrimidin-5-ylpropanoate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(13)3-8(12)7-4-10-6-11-5-7/h4-6,8,12H,2-3H2,1H3

InChI Key

XEMVFLNNGOJLRX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CN=CN=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.